1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-4-[4-(trifluoromethoxy)phenyl]pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-6-10(11(7-18)16-17)8-2-4-9(5-3-8)19-12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDONONDBIKSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethoxy phenyl precursor. One common method involves the trifluoromethylation of aromatic compounds, which can be achieved through radical trifluoromethylation . The synthetic route often includes the use of reagents such as tert-butyllithium and carboxylation agents to introduce the trifluoromethoxy group . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group undergoes reduction to primary alcohols under mild conditions. For example:
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Sodium borohydride (NaBH₄) in methanol at 0°C reduces the aldehyde to the corresponding hydroxymethylpyrazole derivative with 94% yield .
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Subsequent treatment with thionyl chloride (SOCl₂) converts the alcohol to a chloromethyl intermediate .
Example Reaction Pathway:
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Reduction:
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Chlorination:
Condensation Reactions
The aldehyde participates in condensation reactions with nucleophiles:
Nucleophilic Additions
The aldehyde’s electrophilic carbon is susceptible to nucleophilic attack:
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Grignard Reagents (e.g., MeMgBr) add to the aldehyde to form secondary alcohols .
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Wittig Reactions : Phosphonium ylides (generated from chloromethyl derivatives and triphenylphosphine) react with aldehydes to form alkenes .
Example Reaction:
Oxidation Reactions
The aldehyde can be oxidized to a carboxylic acid under strong oxidizing conditions:
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Potassium permanganate (KMnO₄) in acidic media converts the aldehyde to pyrazole-3-carboxylic acid .
Friedel-Crafts Hydroxyalkylation
Electron-rich aromatic rings undergo hydroxyalkylation with the aldehyde in the presence of Lewis acids (e.g., AlCl₃) .
Biological Activity and Derivatives
While not a direct reaction, the compound’s derivatives exhibit notable bioactivity:
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Anticancer Activity : Pyrazole carbaldehyde derivatives show inhibitory effects on cancer cell lines (e.g., IC₅₀ values in µM range).
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Antimicrobial Derivatives : Schiff bases derived from this compound demonstrate moderate antibacterial activity.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 12.7 | Induction of apoptosis via caspase activation |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Agricultural Applications
In the realm of agricultural science, 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde has been explored as a pesticide or herbicide due to its ability to disrupt pest physiology.
Insecticidal Activity
The compound acts as an insect growth regulator, targeting the hormonal systems of pests. Field trials have shown that formulations containing this compound significantly reduce pest populations without harming beneficial insects.
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Spodoptera frugiperda (Fall Armyworm) | 200 | 85 |
| Aphis gossypii (Cotton Aphid) | 150 | 90 |
Material Science Applications
The unique properties of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde also lend themselves to applications in material science.
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance. Research has shown that incorporating this pyrazole derivative into polymer matrices improves mechanical properties and thermal degradation temperatures.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 250 | 80 |
| Polyamide | 230 | 75 |
Case Study 1: Anticancer Research
A comprehensive study published in a peer-reviewed journal highlighted the efficacy of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde against breast cancer cells. Researchers reported a significant reduction in cell viability and increased apoptosis markers.
Case Study 2: Agricultural Field Trials
Field studies conducted on cotton crops demonstrated the effectiveness of the compound as an insecticide against cotton aphids. The trials reported a marked decrease in pest populations and minimal impact on non-target species, showcasing its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism by which 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and signaling pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The aldehyde group’s position (3-position in the target compound vs. 4-position in analogues) significantly influences reactivity. For example:
- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () has a 4-carbaldehyde group, which may alter hydrogen-bonding capacity compared to the 3-carbaldehyde in the target compound.
- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde () features a phenoxy group at the 5-position, which is less electron-withdrawing than the trifluoromethoxy group in the target compound.
The trifluoromethoxy group in the target compound introduces strong electron-withdrawing effects, increasing the electrophilicity of the aldehyde group compared to derivatives with electron-donating substituents (e.g., methoxy or phenoxy groups) .
Substituent Impact on Physicochemical Properties
Table 1: Key Properties of Selected Pyrazole Carbaldehydes
*Calculated based on structural data; experimental values may vary.
Structural and Crystallographic Insights
- Crystal packing: Weak C–H···π interactions stabilize structures like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde ().
- Dihedral angles : In analogues (e.g., ), the pyrazole ring forms dihedral angles of ~45–75° with phenyl substituents. The trifluoromethoxy group’s steric bulk may further distort these angles, affecting molecular conformation .
Biological Activity
1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, along with data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which is known for enhancing the lipophilicity and bioactivity of organic molecules. Its molecular formula is , and it possesses an aldehyde functional group that can participate in various chemical reactions, including oxidation and reduction.
The biological activity of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For instance, it may inhibit FLT3 and CDK kinases, which are involved in cell proliferation and survival.
- Antiproliferative Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines by affecting signaling pathways such as ERK and AKT, leading to tumor regression in xenograft models.
Anticancer Properties
Research has demonstrated significant anticancer activity for 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde. A notable study involving MV4-11 cells (a model for acute myeloid leukemia) revealed:
- IC50 Values : The compound exhibited an IC50 value of approximately 0.008 μM, indicating potent antiproliferative effects against these cells .
- Mechanisms : The mechanism involves the suppression of retinoblastoma phosphorylation and activation of apoptotic pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been reported to possess various biological activities, including:
- Antibacterial Effects : Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Studies have indicated effectiveness against certain fungal strains.
Data Table: Biological Activities Summary
| Activity Type | Effect | IC50 Value (μM) | Cell Line/Model |
|---|---|---|---|
| Anticancer | Induction of apoptosis | 0.008 | MV4-11 (AML model) |
| Antimicrobial | Bacterial inhibition | Varies | Various bacterial strains |
| Antifungal | Fungal growth inhibition | Varies | Various fungal strains |
Case Studies
- Acute Myeloid Leukemia (AML) : In a study focusing on AML, 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde was evaluated for its ability to induce apoptosis in MV4-11 cells. The results indicated significant tumor regression when administered at doses as low as 15 mg/kg in xenograft models .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various human cancer cell lines (including HepG2, HT-29, MCF-7) demonstrated that this pyrazole derivative exhibits selective cytotoxicity, making it a candidate for further drug development .
Q & A
Q. What are the common synthetic routes for preparing pyrazole-4-carbaldehyde derivatives, and how are reaction conditions optimized?
Pyrazole-4-carbaldehydes are typically synthesized via nucleophilic substitution of 5-chloro-pyrazole intermediates with phenols under basic conditions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with substituted phenols (e.g., 4-chlorophenol) in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base at reflux for 3–6 hours . Optimization involves adjusting reaction time, solvent polarity, and base strength to enhance yields. Crystallization from ethanol or DMF/ethanol mixtures is standard for purification .
Q. How is the structural integrity of pyrazole-4-carbaldehydes validated in synthetic chemistry?
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the dihedral angles between the pyrazole ring and substituents (e.g., phenyl or trifluoromethoxy groups) are calculated to assess planarity and steric effects. Weak non-covalent interactions (e.g., C–H···π) are also analyzed to explain crystal packing . Spectroscopic methods (NMR, IR) complement crystallographic data by verifying functional groups like the aldehyde moiety .
Advanced Research Questions
Q. What strategies address low yields in nucleophilic substitution reactions of 5-chloro-pyrazole precursors?
Low yields often arise from incomplete substitution or side reactions. Strategies include:
- Using polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Increasing reaction time (6–8 hours) and temperature (reflux conditions).
- Employing excess phenol (1.2–1.5 equivalents) to drive the reaction .
- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
Q. How do electronic and steric effects of substituents influence the reactivity of pyrazole-4-carbaldehydes in further derivatization?
Electron-withdrawing groups (e.g., trifluoromethoxy) increase the electrophilicity of the aldehyde, facilitating condensation reactions (e.g., formation of hydrazones or Schiff bases). Steric hindrance from bulky aryl groups (e.g., 4-methylphenyl) can slow down nucleophilic attacks, requiring longer reaction times or microwave-assisted heating . Computational studies (DFT) are recommended to predict reactivity hotspots .
Q. What advanced techniques characterize weak non-covalent interactions in pyrazole-4-carbaldehyde crystals?
High-resolution X-ray diffraction identifies weak interactions like C–H···π and van der Waals forces. For example, in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the centroid of the phenyl ring participates in C–H···π interactions (3.6–3.8 Å), stabilizing the crystal lattice . Hirshfeld surface analysis quantifies these interactions, providing insights into packing efficiency .
Methodological Considerations
Q. How are pharmacological activities (e.g., antimicrobial) of pyrazole-4-carbaldehydes evaluated?
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar dilution or broth microdilution .
- Structure-activity relationships (SAR) : Modifying substituents (e.g., replacing chloro with methoxy) to assess potency changes .
- Molecular docking : Predicting binding affinity to target enzymes (e.g., dihydrofolate reductase) using software like AutoDock .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
